molecular formula C14H9Cl2N B1461746 2-(2,5-dichlorophenyl)-1H-indole CAS No. 906775-63-1

2-(2,5-dichlorophenyl)-1H-indole

Cat. No.: B1461746
CAS No.: 906775-63-1
M. Wt: 262.1 g/mol
InChI Key: XUSVEDVTSOVFDS-UHFFFAOYSA-N
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Description

  • Structure : The indole ring system contains a dichlorophenyl group at position 2. The N-H bond in the amide segment is syn with respect to the ortho-Cl atom and anti to the meta-Cl atom of the benzene ring .

Molecular Structure Analysis

The molecular structure of 2-(2,5-dichlorophenyl)-1H-indole involves an indole ring fused with a dichlorophenyl group. The arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .

Scientific Research Applications

Synthesis and Structural Analysis

Indole derivatives have garnered significant interest due to their wide-ranging applications across different scientific fields. A study by Tariq et al. (2020) highlights the synthesis and characterization of novel indole-based derivatives through various spectroscopic techniques and density functional theory (DFT) studies. These derivatives demonstrate promising applications in nonlinear optical (NLO) technologies due to their fine NLO properties, which could lead to advancements in high-tech applications (Tariq et al., 2020).

Medicinal Chemistry

In medicinal chemistry, indole analogs are important therapeutic agents with antioxidant, anti-HIV, and anti-cancer activities. The indole nucleus is frequently found in synthetic and natural products, pharmaceuticals, functional materials, and agrochemicals. A study by Al-Ostoot et al. (2019) focuses on the synthesis, spectroscopic, and X-ray crystallographic analysis of a specific indole derivative, showcasing its potential in drug design and therapeutic applications (Al-Ostoot et al., 2019).

Molecular Electronics

Indole derivatives are also explored in the field of molecular electronics, where their electronic properties are tailored for applications in organic semiconductors. Cho et al. (2016) designed indolo[3,2-b]indole derivatives with varying substituents, studying their structure-property relationships. These compounds demonstrated potential as high-performance organic semiconductors, with applications in organic field-effect transistors (Cho et al., 2016).

Photophysics and Photochemistry

The photophysical and photochemical properties of indole chromophores, such as those present in essential amino acids like tryptophan and neurotransmitters like serotonin, have been extensively studied. Research by Giussani et al. (2011) using quantum chemical calculations explored the photophysical properties of the indole system after UV irradiation, contributing valuable insights into the mechanisms of energy decay in these molecules (Giussani et al., 2011).

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c15-10-5-6-12(16)11(8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSVEDVTSOVFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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